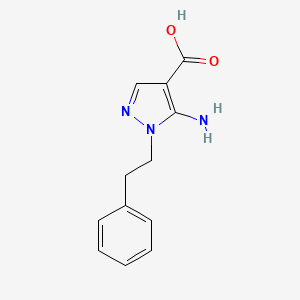

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid

概要

説明

Molecular Structure Analysis

The molecular structure of “5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring are an amino group (NH2), a phenylethyl group (C6H5CH2CH2-), and a carboxylic acid group (COOH) .科学的研究の応用

Antioxidant and Anti-Cancer Activities

The compound has been investigated for its antioxidant and anti-cancer activities . The structure-activity relationships (SARs) of 5-aminopyrazoles (5APs) have been extended to identify novel compounds that can interfere with inflammation, oxidative stress, and tumorigenesis . Some derivatives of the compound have shown promising anti-proliferative effects, suppressing the growth of specific cancer cell lines . Furthermore, certain derivatives have remarkably inhibited ROS production in platelets, and some have shown interesting in vitro radical scavenging properties .

Synthesis of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate

The compound has been used in the synthesis of benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate . This compound has been of interest in medicinal chemistry-related research .

Synthesis of 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide

The compound has been used in the synthesis of 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide . This compound was prepared by cyclization of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide in the presence of concentrated sulfuric acid .

将来の方向性

The future directions for research on “5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid” could include further investigation into its synthesis, properties, and potential biological activities. Pyrazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities , and “5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid” could be a valuable compound for further study.

作用機序

Target of Action

Similar compounds have been used in trials studying the prevention and treatment of heart diseases, coronary disease, arteriosclerosis, vascular diseases, and myocardial ischemia .

Mode of Action

It is suggested that these compounds may act through the inhibition of promising enzymes of the citric acid cycle via free radical formation .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to inflammation, oxidative stress, and tumorigenesis .

Pharmacokinetics

In silico pharmacokinetics and drug-likeness properties of similar compounds have been calculated .

Result of Action

Similar compounds have shown promising anti-proliferative properties, able to suppress the growth of specific cancer cell lines . Furthermore, some derivatives remarkably inhibited ROS production in platelets and showed interesting in vitro radical scavenging properties .

Action Environment

The pharmaceutical potentials of this class of compounds have been confirmed, supporting future studies for the development of novel anti-proliferative and antioxidant agents .

特性

IUPAC Name |

5-amino-1-(2-phenylethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-11-10(12(16)17)8-14-15(11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIOXPURLQOTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621519 | |

| Record name | 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

443107-13-9 | |

| Record name | 5-Amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。